molecular formula C10H13Cl2NO2 B15287344 H-d-beta-hophe(4-cl)-oh.hcl

H-d-beta-hophe(4-cl)-oh.hcl

Cat. No.: B15287344
M. Wt: 250.12 g/mol
InChI Key: PUVXCDYJZZWKMH-UHFFFAOYSA-N
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Description

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a GABA_B receptor agonist, which makes it useful in the treatment of muscle spasticity and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 4-chlorophenyl-2-nitropropene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH_4).

    Hydrolysis: The resulting amine is then hydrolyzed to form (S)-3-amino-4-(4-chlorophenyl)butanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by activating GABA_B receptors. This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal excitability. The molecular targets include the GABA_B receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its specific interaction with GABA_B receptors also distinguishes it from other compounds that may have broader or different receptor targets .

Properties

IUPAC Name

3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXCDYJZZWKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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